molecular formula C25H39BrO B14609504 {[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene CAS No. 60789-57-3

{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene

Cat. No.: B14609504
CAS No.: 60789-57-3
M. Wt: 435.5 g/mol
InChI Key: NFEGLIROTPMYNI-UHFFFAOYSA-N
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Description

{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene is a chemical compound with the molecular formula C₂₅H₃₉BrO It is characterized by the presence of a bromine atom attached to an octadec-5-yn-1-yl group, which is further connected to a benzene ring through an oxy-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene typically involves the following steps:

    Formation of the Octadec-5-yn-1-yl Group: This can be achieved through the alkylation of an appropriate alkyne precursor.

    Oxy-Methyl Linkage Formation: The final step involves the reaction of the brominated octadec-5-yn-1-yl group with benzyl alcohol in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions is crucial to maintain product quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and benzene moieties.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product is the de-brominated hydrocarbon.

    Substitution: Products vary depending on the nucleophile used, such as azides or nitriles.

Scientific Research Applications

{[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving brominated organic molecules.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of {[(18-Bromooctadec-5-YN-1-YL)oxy]methyl}benzene involves its interaction with molecular targets through its bromine and alkyne groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s effects are mediated through its ability to undergo substitution and addition reactions, influencing cellular processes and molecular functions.

Comparison with Similar Compounds

Properties

CAS No.

60789-57-3

Molecular Formula

C25H39BrO

Molecular Weight

435.5 g/mol

IUPAC Name

18-bromooctadec-5-ynoxymethylbenzene

InChI

InChI=1S/C25H39BrO/c26-22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-14-19-23-27-24-25-20-16-15-17-21-25/h15-17,20-21H,1-7,9,11-14,18-19,22-24H2

InChI Key

NFEGLIROTPMYNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCCCC#CCCCCCCCCCCCCBr

Origin of Product

United States

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